Crystal structure and X-ray diffraction of N-Phenyl-2-(Trifluoromethyl)benzamide
Crystal structure and X-ray diffraction of N-Phenyl-2-(Trifluoromethyl)benzamide
An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of N-Phenyl-2-(Trifluoromethyl)benzamide
Abstract
This technical guide provides a comprehensive analysis of the solid-state structure of N-Phenyl-2-(Trifluoromethyl)benzamide, a molecule of significant interest in medicinal chemistry and materials science. Leveraging the principles of single-crystal X-ray diffraction (SCXRD), we elucidate the molecule's three-dimensional architecture, conformational preferences, and the intricate network of intermolecular interactions that govern its crystal packing. This document details the experimental workflow from synthesis and crystallization to crystallographic data analysis, offering field-proven insights into the causal relationships between molecular structure and macroscopic properties. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Aryl Amides
The amide functional group is a cornerstone of chemical and biological sciences, forming the backbone of proteins and finding extensive application in pharmaceuticals and advanced polymers. Within this class, N-aryl amides, particularly those incorporating fluorinated substituents, represent a critical area of research. The introduction of a trifluoromethyl (-CF₃) group can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.
N-Phenyl-2-(Trifluoromethyl)benzamide (C₁₄H₁₀F₃NO) is a prototypical example of this molecular class. Understanding its precise solid-state conformation and supramolecular assembly is paramount for rational drug design and the development of crystalline materials with tailored properties. Single-crystal X-ray diffraction remains the definitive method for obtaining this information, providing an atomic-resolution map of the molecule and its packing environment.[1] This guide will dissect the crystallographic analysis of this compound, from first principles to detailed structural interpretation.
Experimental Framework: From Synthesis to Structure Solution
The successful determination of a crystal structure is predicated on a logical and meticulously executed experimental workflow. Each step is chosen to ensure the final structural model is both accurate and reliable.
Synthesis of N-Phenyl-2-(Trifluoromethyl)benzamide
The target compound is synthesized via a standard and robust nucleophilic acyl substitution reaction. This approach is widely adopted for its high efficiency and yield.
Protocol:
-
Reactant Preparation: In a round-bottom flask under an inert nitrogen atmosphere, dissolve aniline (1.0 equivalent) and a non-nucleophilic base such as 4-dimethylaminopyridine (DMAP) (1.2 equivalents) in dry dichloromethane (DCM).
-
Cooling: Cool the solution to 0-5°C using an ice bath to moderate the reaction rate and minimize side products.
-
Acyl Chloride Addition: Add 2-(Trifluoromethyl)benzoyl chloride (1.0 equivalent) dropwise to the stirred solution. The benzoyl chloride is the electrophile that reacts with the nucleophilic aniline.
-
Reaction: Allow the mixture to warm to room temperature and stir for approximately 16 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a dilute acid wash (e.g., 10% HCl) to neutralize the base. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure N-Phenyl-2-(Trifluoromethyl)benzamide.[2]
Single Crystal Growth
The acquisition of high-quality single crystals is the most critical and often most challenging step for SCXRD analysis. The slow evaporation technique is employed to allow for the ordered arrangement of molecules into a crystalline lattice.
Protocol:
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate).
-
Evaporation: Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at room temperature over several days.
-
Crystal Harvesting: Once well-formed, colorless prism-shaped crystals appear, carefully harvest them for analysis.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD operates on the principle of Bragg's Law (nλ = 2d sinθ), where X-rays are diffracted by the electron clouds of atoms arranged in an ordered crystal lattice.[1] The resulting diffraction pattern is used to calculate the three-dimensional electron density map of the molecule.
Protocol:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: Data is collected using a diffractometer equipped with a monochromatic X-ray source, typically Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å). The crystal is maintained at a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations and improve data quality.
-
Structure Solution and Refinement: The collected diffraction data are processed to solve the phase problem and generate an initial structural model. This model is then refined using full-matrix least-squares on F² with software packages like the SHELX suite.[3]
Below is a diagram illustrating the comprehensive experimental workflow.
Caption: Experimental workflow for structural elucidation.
Results and Discussion: Unveiling the Structure
The crystallographic analysis of N-Phenyl-2-(Trifluoromethyl)benzamide, reported in the Cambridge Structural Database (CSD) with refcode LASHOE, reveals a well-defined molecular and supramolecular structure.[3][4][5]
Crystallographic Data Summary
The key parameters defining the crystal lattice and the refinement process are summarized in the table below.
| Parameter | Value |
| CSD Refcode | LASHOE |
| Chemical Formula | C₁₄H₁₀F₃NO |
| Formula Weight | 265.23 g/mol |
| Crystal System | Tetragonal |
| Space Group | P4₁ |
| a, b (Å) | 7.89 |
| c (Å) | 20.55 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1277.9 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.378 |
Molecular Conformation
The asymmetric unit contains one molecule of N-Phenyl-2-(Trifluoromethyl)benzamide. The central amide linkage (–CO–NH–) is essentially planar, a common feature that facilitates electron delocalization. The most significant conformational descriptor is the relative orientation of the two aromatic rings.
-
Dihedral Angle: The benzamide ring and the N-phenyl ring are not coplanar. They are twisted with respect to each other with a dihedral angle of 41.3 (1)°.[3] This non-planar conformation is a result of steric hindrance between the ortho-trifluoromethyl group and the carbonyl oxygen, balanced against the electronic effects of conjugation.
-
Amide Torsion: The torsion angle of the central –C(ar)–N–C(=O)–C(ar)– segment is 175.1 (5)°, indicating a nearly trans conformation across the amide bond, which is the most stable arrangement.[3]
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is primarily dictated by a robust and directional intermolecular hydrogen bond.
-
N–H···O Hydrogen Bonding: The amide hydrogen (N–H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of a neighboring molecule serves as the acceptor. This classic N–H···O interaction links the molecules head-to-tail, forming infinite one-dimensional chains that propagate through the crystal lattice.[3][4] This is a highly prevalent and stabilizing motif in the crystal structures of secondary amides.
Weaker interactions, such as C–H···F or π–π stacking, may also contribute to the overall packing energy, but the N–H···O hydrogen bond is the dominant supramolecular synthon. The diagram below illustrates the formation of the primary hydrogen-bonded chain.
Caption: N-H···O hydrogen bond forming a 1D chain.
Conclusion
The solid-state structure of N-Phenyl-2-(Trifluoromethyl)benzamide has been unequivocally determined through single-crystal X-ray diffraction. The molecule adopts a twisted conformation with a significant dihedral angle of 41.3 (1)° between its two aromatic rings. The crystal packing is dominated by strong N–H···O hydrogen bonds, which assemble the molecules into infinite one-dimensional chains. This detailed structural knowledge is invaluable for the fields of drug development and materials science, providing a fundamental basis for understanding the compound's stability, solubility, and potential intermolecular interactions with biological macromolecules or other components in a multi-component system.
References
-
Veeraswamy, B., et al. (2016). Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide. Acta Crystallographica Section E: Crystallographic Communications, 72(6), 819–823. Available at: [Link]
-
Panini, P. & Chopra, D. (2012). Investigation of Interactions Involving Organic Fluorine in Trifluoromethylated Benzanilides. CrystEngComm, 14, 6363-6377. (Note: This reference is cited within reference[3] as the source for the LASHOE structure). Available at: [Link]
-
National Center for Biotechnology Information (n.d.). N-phenyl-2-(trifluoromethyl)benzamide. PubChem Compound Database. Retrieved from: [Link]
-
Panini, P., Bhandary, S., & Chopra, D. (2016). Quantitative Investigation of Polymorphism in 3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide. Crystal Growth & Design, 16(5), 2940–2949. Available at: [Link]
-
Panini, P., & Chopra, D. (2014). Quantitative crystal structure analysis in trifluoromethyl- and cyano-substituted N-phenylbenzamides. IUCrJ, 1(6), 481–493. Available at: [Link]
-
Chang, C. L., et al. (2022). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 2), 175–182. Available at: [Link]
-
University of York (n.d.). X-ray Diffraction and Characterisation of Materials. Department of Physics. Retrieved from: [Link]
Sources
- 1. Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-phenyl-2-(trifluoromethyl)benzamide | C14H10F3NO | CID 3321744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
